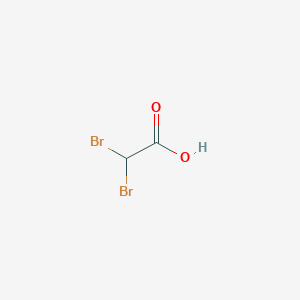
4-Bromo-2,6-diaminopyridine
Descripción general
Descripción
4-Bromo-2,6-diaminopyridine is a synthetic chemical . It is a versatile reactant used in the preparation of a uracil DNA glycosylase, a DNA repair enzyme with selective recognition of uracil and its derivatives .
Molecular Structure Analysis
The molecular formula of 4-Bromo-2,6-diaminopyridine is C5H6BrN3 . The molecular weight is 188.03 . The InChI key is KXHPZYVKCDTIHE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The density of 4-Bromo-2,6-diaminopyridine is 1.8±0.1 g/cm3 . The boiling point is 352.7±37.0 °C at 760 mmHg . Unfortunately, the melting point is not available .Aplicaciones Científicas De Investigación
Antibacterial Agents Synthesis
4-Bromo-2,6-diaminopyridine is utilized in the synthesis of antibacterial agents. For instance, electrophilic substitution reactions involving halogens produce derivatives of diaminopyridine, which play a role in creating less active analogues of potent antibacterial agents like trimethoprim (Rauckman & Roth, 1980).
Synthesis of Halogenated Pyridines
Controlled chlorination of 2,6-diaminopyridine has been demonstrated to yield tetrahalogenated pyridines. These compounds are valuable for further chemical transformations, showing the versatility of diaminopyridines in synthetic chemistry (Chen & Flowers, 1980).
Inhibitors of Tyrosyl-tRNA Synthetase
Recent studies have shown that 6-bromo-imidazo[4,5-b]pyridine derivatives, synthesized from 5-Bromo-2,3-diaminopyridine, are potential inhibitors of S. aureus tyrosyl-tRNA synthetase. This indicates a role in the development of new antimicrobial agents (Jabri et al., 2023).
Recovery of Noble Metal Ions
2,6-bis(4-methoxybenzoyl)-diaminopyridine has been applied in the recovery of noble metal ions like gold and silver from aqueous solutions, demonstrating its potential in metal extraction and environmental applications (Bożejewicz et al., 2021).
Reactivity Studies
Studies on the reactivity of brominated pyridines have shown the formation of diaminobromopyridines, like 2,6-diamino-4-bromopyridine, which are key intermediates in various chemical syntheses (Wibaut et al., 1939).
N-Methylation Processes
2,6-Diaminopyridine's role in N-methylation processes, particularly in pharmaceutical intermediates and hair dye couplers, has been studied, indicating its significance in organic synthesis and industrial applications (Nabati & Mahkam, 2014).
Corrosion Inhibition
Research has shown that compounds like 2,6-diaminopyridine have potential applications in corrosion inhibition, particularly in protecting metals like mild steel in acidic environments (Qiang et al., 2016).
Safety And Hazards
The safety information for 4-Bromo-2,6-diaminopyridine includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
4-bromopyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHPZYVKCDTIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465737 | |
| Record name | 4-Bromo-2,6-diaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-diaminopyridine | |
CAS RN |
329974-09-6 | |
| Record name | 4-Bromo-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329974-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-diaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-diaminopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)










